4-n-Pentoxy-3,5-dimethylthiophenol
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Overview
Description
4-n-Pentoxy-3,5-dimethylthiophenol is an organic compound with the molecular formula C13H20OS. It is a thiophenol derivative, characterized by the presence of a pentoxy group and two methyl groups attached to the thiophenol ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-n-Pentoxy-3,5-dimethylthiophenol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-dimethylthiophenol and 1-bromopentane.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Procedure: The 3,5-dimethylthiophenol is reacted with 1-bromopentane in the presence of potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature, typically around 80-100°C, for several hours to ensure complete conversion.
Purification: The crude product is then purified using techniques such as column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-n-Pentoxy-3,5-dimethylthiophenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the thiophenol group to a thiol or sulfide using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The pentoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid as a solvent.
Reduction: LiAlH4, tetrahydrofuran (THF) as a solvent.
Substitution: Potassium carbonate (K2CO3), DMF as a solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted thiophenol derivatives.
Scientific Research Applications
4-n-Pentoxy-3,5-dimethylthiophenol has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-n-Pentoxy-3,5-dimethylthiophenol involves its interaction with specific molecular targets and pathways. The compound’s thiophenol group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially modulating their activity. Additionally, the pentoxy and methyl groups may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy within biological systems.
Comparison with Similar Compounds
Similar Compounds
- 4-n-Butoxy-3,5-dimethylthiophenol
- 4-n-Hexoxy-3,5-dimethylthiophenol
- 4-n-Pentoxy-2,6-dimethylthiophenol
Uniqueness
4-n-Pentoxy-3,5-dimethylthiophenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the pentoxy group enhances its solubility in organic solvents, while the methyl groups contribute to its stability and reactivity. These features make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3,5-dimethyl-4-pentoxybenzenethiol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20OS/c1-4-5-6-7-14-13-10(2)8-12(15)9-11(13)3/h8-9,15H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKKCDCILIJDGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1C)S)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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